molecular formula C10H14N4S B13311122 [3-(1H-Imidazol-1-yl)propyl](1,3-thiazol-5-ylmethyl)amine

[3-(1H-Imidazol-1-yl)propyl](1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13311122
M. Wt: 222.31 g/mol
InChI Key: CQJFADMOGOMIRX-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)propylamine: is a chemical compound with the molecular formula C₁₀H₁₄N₄S and a molecular weight of 222.31 g/mol . This compound features both imidazole and thiazole rings, which are known for their biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of 1H-imidazole with 3-bromopropylamine to form 3-(1H-imidazol-1-yl)propylamine. This intermediate is then reacted with 1,3-thiazol-5-ylmethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the imidazole and thiazole rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with amine or thiol groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-(1H-Imidazol-1-yl)propylamine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Imidazol-1-yl)propylamine
  • 3-(1H-Imidazol-1-yl)propylamine
  • 3-(1H-Imidazol-1-yl)propylamine

Uniqueness

3-(1H-Imidazol-1-yl)propylamine: is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

3-imidazol-1-yl-N-(1,3-thiazol-5-ylmethyl)propan-1-amine

InChI

InChI=1S/C10H14N4S/c1(4-14-5-3-12-8-14)2-11-6-10-7-13-9-15-10/h3,5,7-9,11H,1-2,4,6H2

InChI Key

CQJFADMOGOMIRX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCNCC2=CN=CS2

Origin of Product

United States

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